molecular formula C7H3Cl3N2O2S B2904826 2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 1520841-17-1

2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No.: B2904826
CAS No.: 1520841-17-1
M. Wt: 285.52
InChI Key: YMZKANHOWICQBN-UHFFFAOYSA-N
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Description

2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H3Cl3N2O2S and a molecular weight of 285.54 g/mol . This compound is known for its unique structure, which includes both imidazo and pyridine rings, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the chlorination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2,7-dichloroimidazo[1,2-a]pyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form various derivatives. The molecular targets and pathways depend on the specific application and the nature of the derivatives formed. For example, in medicinal chemistry, the derivatives may interact with specific enzymes or receptors to exert their biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the reactivity of both the imidazo and pyridine rings with the sulfonyl chloride group. This makes it a versatile intermediate in various chemical reactions and applications .

Properties

IUPAC Name

2,7-dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2O2S/c8-4-1-2-12-5(3-4)11-6(9)7(12)15(10,13)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZKANHOWICQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=C2S(=O)(=O)Cl)Cl)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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